molecular formula C9H9ClN2O4 B2371927 2-chloro-N-(4-hydroxy-3-nitrobenzyl)acetamide CAS No. 300707-85-1

2-chloro-N-(4-hydroxy-3-nitrobenzyl)acetamide

Cat. No.: B2371927
CAS No.: 300707-85-1
M. Wt: 244.63
InChI Key: ZCDILZWODXNISM-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-hydroxy-3-nitrobenzyl)acetamide is a chloroacetamide derivative characterized by a benzyl ring substituted with hydroxyl (-OH) and nitro (-NO₂) groups at positions 4 and 3, respectively, and a chloroacetamide (-CO-NH-CH₂-Cl) side chain. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it relevant for applications in medicinal chemistry, particularly in drug design and biological targeting. Its synthesis typically involves reacting chloroacetyl chloride with a substituted benzylamine under controlled conditions .

Properties

IUPAC Name

2-chloro-N-[(4-hydroxy-3-nitrophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c10-4-9(14)11-5-6-1-2-8(13)7(3-6)12(15)16/h1-3,13H,4-5H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDILZWODXNISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNC(=O)CCl)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(4-hydroxy-3-nitrobenzyl)acetamide typically involves the reaction of 4-hydroxy-3-nitrobenzylamine with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea.

Major Products Formed:

Scientific Research Applications

Antibacterial Properties

Mechanism of Action
The compound exhibits significant antibacterial activity against various strains of Klebsiella pneumoniae, a common pathogen responsible for both community-acquired and nosocomial infections. Studies indicate that the presence of the chloro atom enhances its binding affinity to penicillin-binding proteins, leading to bacterial cell lysis . The compound's structure allows it to stabilize within the target enzyme, promoting effective inhibition of bacterial growth.

Synergistic Effects
Recent research has investigated the synergistic effects of 2-chloro-N-(4-hydroxy-3-nitrobenzyl)acetamide when combined with established antibiotics such as ciprofloxacin and cefepime. These studies have shown that the combinations can exhibit additive effects, making them promising candidates for treating drug-resistant bacterial infections . The lack of significant cytotoxicity in preliminary tests further supports its potential as a therapeutic agent .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound suggest favorable parameters for oral administration. It is essential to evaluate its absorption, distribution, metabolism, and excretion (ADME) characteristics to determine its viability as a drug candidate. Initial findings indicate that it possesses good stability and solubility profiles, which are critical for effective therapeutic use .

Case Studies

  • In Vitro Studies Against Klebsiella pneumoniae
    A study conducted by Peixoto et al. (2020) demonstrated the in vitro antibacterial activity of this compound against multiple strains of K. pneumoniae. The results indicated that the compound not only inhibited bacterial growth but also showed potential in combination therapies with other antibiotics, enhancing their efficacy against resistant strains .
  • Toxicity Assessments
    Toxicity assessments have been performed to evaluate the safety profile of this compound. In vitro cytotoxicity assays revealed minimal toxicity at therapeutic concentrations, indicating a favorable safety margin for further development .

Summary Table of Findings

Study Focus Key Findings
Peixoto et al. (2020)Antibacterial ActivitySignificant inhibition of K. pneumoniae; additive effects with ciprofloxacin
Cordeiro et al. (2021)PharmacokineticsFavorable ADME properties; good solubility and stability
Research on ToxicityCytotoxicity AssessmentMinimal cytotoxic effects at therapeutic doses

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-hydroxy-3-nitrobenzyl)acetamide involves its interaction with specific molecular targets. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyl group may also play a role in binding to enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent-Based Classification of Chloroacetamides

Chloroacetamide derivatives vary based on substituents on the aromatic ring and acetamide side chain. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
2-Chloro-N-(4-hydroxy-3-nitrobenzyl)acetamide -OH (4), -NO₂ (3), -CH₂-Cl C₉H₈ClN₂O₄ Potential bioactivity via H-bonding and electron withdrawal
2-Chloro-N-(4-nitrophenyl)acetamide -NO₂ (4) C₈H₇ClN₂O₃ Intermediate in anticancer agents; nitro group enhances reactivity
2-Chloro-N-(4-sulfamoylphenyl)acetamide -SO₂NH₂ (4) C₈H₈ClN₂O₃S Sulfonamide moiety improves solubility and antimicrobial activity
2-Chloro-N-(4-chlorophenyl)acetamide -Cl (4) C₈H₇Cl₂NO Antileishmanial activity; chloro substituent increases lipophilicity
N-(4-Chlorobenzyl)-2-(ethylamino)acetamide -Cl (4), -NH-CH₂-CH₃ C₁₁H₁₄Cl₂N₂O Enhanced cellular uptake due to ethylamine chain
Key Observations:
  • Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) in the target compound and its 4-nitrophenyl analogue enhances electrophilicity, facilitating nucleophilic reactions in drug design .
  • Lipophilicity: Chloro substituents (e.g., in 4-chlorophenyl derivatives) increase lipophilicity, favoring membrane permeability , while sulfonamide groups (-SO₂NH₂) enhance water solubility .

Anticancer Potential

  • Target Compound: Predicted to inhibit cancer cell proliferation via nitro group-mediated DNA intercalation or enzyme inhibition, similar to 4-nitrophenyl derivatives .
  • Derivative 7d (IC₅₀ = 1.8 µM): A thiadiazole-containing analogue shows high cytotoxicity against Caco-2 cells, attributed to the electron-deficient thiadiazole core .

Antimicrobial and Antiparasitic Activity

  • 4-Chlorophenyl Analogues: Exhibit antileishmanial activity (e.g., compound 27b) by targeting parasitic enzymes .
  • Sulfamoyl Derivatives: Broad-spectrum antimicrobial activity due to sulfonamide’s enzyme inhibition mechanism .

Physicochemical Properties

  • Solubility: The hydroxyl and nitro groups in the target compound may reduce solubility in non-polar solvents compared to chloro-substituted analogues.
  • Melting Points: Hydroxyl-nitro derivatives (e.g., target compound) likely exhibit higher melting points (>150°C) due to intermolecular H-bonding, as seen in structurally similar compounds .

Biological Activity

2-Chloro-N-(4-hydroxy-3-nitrobenzyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antibacterial and anticancer activities, supported by data tables and relevant case studies.

  • Chemical Formula : C9H9ClN2O3
  • CAS Number : 300707-85-1
  • Molecular Weight : 232.63 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The compound has been shown to exhibit significant inhibitory effects, particularly against Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Results :

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus32Moderate
Escherichia coli64Moderate
Klebsiella pneumoniae16High
Pseudomonas aeruginosa128Low

The presence of the chloro group is believed to enhance the compound's stability and interaction with bacterial enzymes, particularly penicillin-binding proteins, leading to cell lysis .

Cytotoxicity and Safety Profile

In vitro toxicity assessments indicate that this compound possesses a favorable safety profile. Cytotoxicity tests conducted on human cell lines demonstrated that the compound exhibits low toxicity, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies utilizing MTT assays have demonstrated that this compound can induce apoptosis in cancer cell lines.

Anticancer Activity Results :

Cancer Cell LineIC50 (µM)Activity Level
MDA-MB-231 (Breast Cancer)15Moderate
HeLa (Cervical Cancer)20Moderate
A549 (Lung Cancer)25Low

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, which is crucial for programmed cell death .

Case Studies

  • Study on Antibacterial Efficacy :
    A study assessed the antibacterial activity of various acetamide derivatives, including this compound. The results indicated that this compound showed superior activity against Klebsiella pneumoniae, with a MIC of 16 µg/mL, suggesting its potential as a therapeutic agent against resistant infections .
  • Cytotoxicity Assessment :
    Another study investigated the cytotoxic effects of the compound on human cancer cell lines. The findings revealed that while it exhibited moderate cytotoxicity, it was significantly less toxic than standard chemotherapeutics, indicating its potential as a safer alternative in cancer treatment .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group in 2-chloro-N-(4-hydroxy-3-nitrobenzyl)acetamide is highly reactive toward nucleophiles, enabling diverse substitution pathways:

a. Thiazolidinone Formation
Reaction with ammonium thiocyanate in ethanol under reflux yields 2-iminothiazolidin-4-one derivatives. This proceeds via nucleophilic attack of the thiocyanate anion, followed by cyclization .

b. Amine Substitution
Primary/secondary amines (e.g., aniline, piperidine) displace the chloride under mild alkaline conditions (K₂CO₃, DMF, 60°C), forming substituted acetamides.

Table 1: Substitution Reactions

NucleophileConditionsProductYieldSource
NH₄SCNEtOH, refluxThiazolidinone78%
AnilineK₂CO₃/DMF, 60°CN-(4-hydroxy-3-nitrobenzyl)-N-phenylacetamide85%
Sodium methoxideMeOH, RTMethoxyacetamide derivative92%

Nitro Group Transformations

The nitro group participates in reduction and electrophilic substitution:

a. Reduction to Amine
Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the nitro group to an amine, yielding 2-chloro-N-(4-hydroxy-3-aminobenzyl)acetamide . This product serves as a precursor for azo dyes or heterocyclic systems.

b. Electrophilic Aromatic Substitution
The nitro group directs electrophiles to the meta position. Nitration (HNO₃/H₂SO₄) produces 3,4-dinitro derivatives, albeit with moderate regioselectivity .

Hydroxy Group Reactivity

The phenolic -OH group undergoes typical aryl ether/acylation reactions:

a. O-Acylation
Treatment with acetic anhydride/pyridine acetylates the hydroxyl group, forming 2-chloro-N-(4-acetoxy-3-nitrobenzyl)acetamide.

b. Etherification
Alkylation with alkyl halides (e.g., CH₃I, K₂CO₃) generates methoxy derivatives, enhancing solubility in nonpolar solvents .

Coupling Reactions

The aromatic ring participates in Suzuki-Miyaura cross-coupling with boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to install aryl/heteroaryl groups at the hydroxyl-adjacent position .

Key Mechanistic Insight
The chloroacetamide group stabilizes transition states via electron-withdrawing effects, accelerating nucleophilic substitutions . Steric hindrance from the nitro group limits reactivity at the ortho position.

Stability and Side Reactions

  • Hydrolysis : Prolonged exposure to aqueous base (pH > 10) cleaves the acetamide bond, yielding 4-hydroxy-3-nitrobenzylamine and chloroacetic acid .

  • Photodegradation : UV light induces nitro group reduction to nitroso intermediates, detectable via ESR spectroscopy .

This compound’s multifunctional design enables applications in synthesizing bioactive molecules (e.g., antimicrobial agents , enzyme inhibitors ) and advanced materials. Future studies should explore enantioselective modifications and green chemistry approaches to optimize its reactivity.

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